Microwave-Assisted Phosphitylation Yields: Chlorophosphoramidite vs. Bis-Amidite with Activator
In a direct comparative study under identical microwave-assisted conditions (10–15 min reaction time), phosphitylation of canonical DNA and RNA nucleoside monomers using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite or 2-cyanoethyl N,N,N′,N′-tetraisopropylphosphorodiamidite (with an activator) both delivered yields ranging from 40% to 90%. Notably, the chlorophosphoramidite achieved these yields without requiring an exogenous activator, whereas the bis-amidite required stoichiometric activator to initiate the reaction [1].
No exogenous activator
| Evidence Dimension | Phosphitylation yield |
|---|---|
| Target Compound Data | 40% to 90% yield |
| Comparator Or Baseline | 2-Cyanoethyl N,N,N′,N′-tetraisopropylphosphorodiamidite (bis-amidite) with activator: 40% to 90% yield |
| Quantified Difference | Comparable yield range (40–90%) but without requirement for exogenous activator |
| Conditions | Microwave-assisted phosphitylation of DNA/RNA nucleoside monomers; reaction time 10–15 min; activator required only for bis-amidite |
Why This Matters
Comparable yields without the need for an activator reduces the number of reagents and potential impurity sources in monomer synthesis workflows.
- [1] Efthymiou, T.; Krishnamurthy, R. Microwave-assisted phosphitylation of DNA and RNA nucleosides and their analogs. Current Protocols in Nucleic Acid Chemistry 2015, 60, 2.19.1-2.19.20. View Source
